(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under mild conditions, often in aqueous media, to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives using oxidizing agents such as chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: N-substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Uniqueness
®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of a carboxylic acid group and its chirality. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H8ClNO2 |
---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
PBONQQTYSBKKTR-PGMHMLKASA-N |
Isomeric SMILES |
C1C=C[C@@H](N1)C(=O)O.Cl |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl |
Origin of Product |
United States |
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